molecular formula C19H17FN4O2 B2656387 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide CAS No. 1203127-96-1

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B2656387
CAS No.: 1203127-96-1
M. Wt: 352.369
InChI Key: OUFLLCNXVWTJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-fluorophenyl group at position 2. Pyridazinone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and metabolic modulation activities .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-13(19(26)22-12-14-8-10-21-11-9-14)24-18(25)7-6-17(23-24)15-2-4-16(20)5-3-15/h2-11,13H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFLLCNXVWTJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone core. Subsequent functionalization of the pyridazinone with appropriate reagents leads to the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while reduction could produce reduced pyridazinone derivatives .

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of pyridazinone-propanamide hybrids. Key structural variations among analogs include:

  • Pyridazinone core modifications: Substituents at positions 3 and 5 of the pyridazinone ring.
  • Propanamide side chain : Variations in the N-substituent (e.g., pyridinylmethyl, antipyrine derivatives).
  • Aromatic substituents : Fluorophenyl, chlorophenyl, methoxybenzyl, or methylthio groups.
Table 1: Structural Comparison of Selected Pyridazinone Derivatives
Compound ID & Source Pyridazinone Substituents Propanamide Side Chain Key Functional Groups
Target Compound 3-(4-fluorophenyl) N-(pyridin-4-ylmethyl) Fluorophenyl, pyridinyl
6g 3-[4-(4-fluorophenyl)piperazin-1-yl] N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl) Fluorophenyl, antipyrine
8a 3-methyl-5-[4-(methylthio)benzyl] N-(4-bromophenyl) Methylthio, bromophenyl
84 3-methyl-5-(3-methoxybenzyl) N-(4-bromophenyl) Methoxybenzyl, bromophenyl
6h 3-[4-(3-chlorophenyl)piperazin-1-yl] N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl) Chlorophenyl, antipyrine

Pharmacological and Binding Properties

  • GLUT4 inhibition : Compounds like N-(3-(4-fluorophenyl)propyl)benzyl-propanamide derivatives bind to GLUT4 in cancer cells, mimicking ritonavir’s glucose metabolism modulation .
  • Anti-inflammatory activity: Pyridazinones with methoxybenzyl or bromophenyl groups (e.g., compound 84) reduce inflammation via COX-2 inhibition .
  • Antipyrine hybrids : Derivatives such as 6g and 6h exhibit antipyretic and analgesic properties due to pyrazolyl and piperazine substituents .

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a novel chemical entity that has attracted attention for its potential biological activities, particularly in the fields of oncology and neurobiology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18FN3O2
  • Molecular Weight : 361.36 g/mol
  • CAS Number : 922994-01-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It interacts with receptors that regulate cellular signaling pathways, potentially leading to altered gene expression and apoptosis.
  • Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HepG2 (liver cancer)1.30
MDA-MB-231 (breast cancer)5.00
A2780 (ovarian cancer)3.50

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

Mechanistic studies have shown that this compound promotes apoptosis in cancer cells through:

  • Activation of Caspases : Induction of caspase-dependent apoptosis pathways.
  • Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed, indicating a blockade in cell division.

Study 1: In Vivo Efficacy

In a xenograft model using HepG2 cells, treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48% compared to controls. Histological analyses revealed reduced tumor vascularization and increased apoptosis markers.

Study 2: Synergistic Effects

Combination studies with standard chemotherapeutics like doxorubicin showed enhanced efficacy when used alongside this compound, suggesting potential for combination therapy strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.